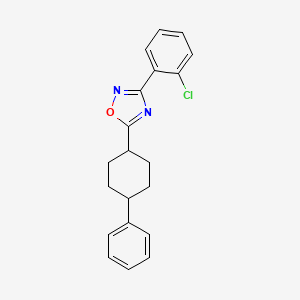
3-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the reaction of appropriate precursors under specific conditions to form the desired 1,3,4-oxadiazole core. A study by Parameshwar et al. (2017) demonstrates the synthesis of a related oxadiazole derivative through a reaction involving N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide, triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour, highlighting the versatility of synthetic routes for oxadiazoles (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).
Molecular Structure Analysis
Oxadiazoles' molecular structure is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom in a conjugated system, which significantly impacts their chemical behavior and interaction with biological targets. The structure of oxadiazole derivatives has been elucidated through various spectroscopic techniques such as IR, NMR, and mass spectral analyses, as demonstrated by Kumar & Srivastava (2019) in their synthesis and characterization of 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazole derivatives (Kumar & Srivastava, 2019).
Chemical Reactions and Properties
The chemical reactivity of oxadiazole derivatives includes their ability to undergo various reactions, such as electrochemical synthesis, highlighting their versatile reactivity and potential for functionalization. The electrochemical synthesis method provides an efficient route for the formation of oxadiazole derivatives, as reported by Kumar & Srivastava (2019), which involves the electrochemical oxidation of acyl thiosemicarbazide at room temperature (Kumar & Srivastava, 2019).
Physical Properties Analysis
Oxadiazole derivatives exhibit significant physical properties, such as crystallinity, which can be influenced by their molecular structure. The study of their crystal structure provides insights into their molecular arrangement and potential intermolecular interactions, as illustrated by the crystal structure determination of related oxadiazole compounds (Ye et al., 2006).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives are shaped by their heterocyclic structure, influencing their stability, reactivity, and biological activity. Their ability to act as bioactive compounds with antimicrobial properties exemplifies the impact of their chemical structure on their function, as evidenced by the antibacterial activity evaluation of various oxadiazole derivatives (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-18-9-5-4-8-17(18)19-22-20(24-23-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZNQLKLMVPUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-(4-phenylcyclohexyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


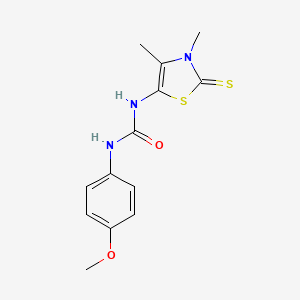
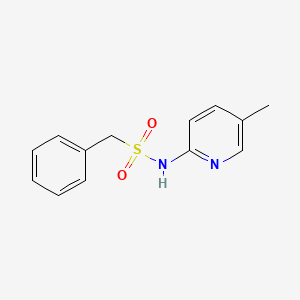
![2-[(4-chlorobenzyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5646258.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646261.png)
![(3R*,4S*)-1-[4-(morpholin-4-ylcarbonyl)benzoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5646268.png)

![2-[(3-bromobenzyl)thio]-1H-benzimidazole](/img/structure/B5646270.png)
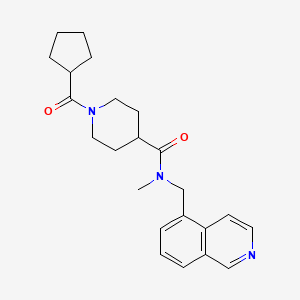
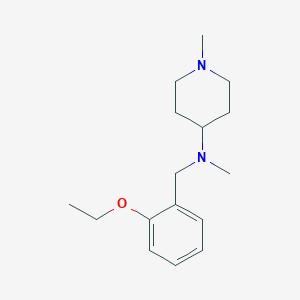
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646284.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5646288.png)
![N-{2-[(3R*,4S*)-3-amino-4-(5-methyl-2-furyl)pyrrolidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5646310.png)
